molecular formula C6H7BrClN B123329 2-Chloro-1-methylpyridin-1-ium bromide CAS No. 153403-89-5

2-Chloro-1-methylpyridin-1-ium bromide

Cat. No.: B123329
CAS No.: 153403-89-5
M. Wt: 208.48 g/mol
InChI Key: OVRQBLJKQKDPLG-UHFFFAOYSA-M
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Description

2-Chloro-1-methylpyridin-1-ium bromide is a chemical compound with the molecular formula C6H7BrClN. It is a yellow crystalline solid that is soluble in water and sensitive to moisture and light. This compound is commonly used in organic synthesis, particularly as a reagent for activating hydroxy groups of alcohols and carboxylic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-1-methylpyridin-1-ium bromide can be synthesized by reacting 2-chloropyridine with methyl bromide in the presence of a suitable solvent like acetone. The reaction mixture is stirred at room temperature for several hours, and the resulting product is isolated by evaporating the solvent and purifying the solid residue .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically produced in batch reactors, and the purification process involves recrystallization and drying under reduced pressure .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-methylpyridin-1-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Chloro-1-methylpyridin-1-ium bromide involves the activation of hydroxy groups in alcohols and carboxylic acids. The compound forms a reactive intermediate that facilitates the formation of esters, amides, and lactones. The molecular targets include the hydroxy groups of the reactants, and the pathways involved are primarily condensation and substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-methylpyridin-1-ium bromide is unique due to its specific reactivity and applications in organic synthesis and biomedicine. Its ability to activate hydroxy groups under mild conditions makes it a valuable reagent in various chemical transformations .

Properties

IUPAC Name

2-chloro-1-methylpyridin-1-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN.BrH/c1-8-5-3-2-4-6(8)7;/h2-5H,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRQBLJKQKDPLG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1Cl.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50510129
Record name 2-Chloro-1-methylpyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50510129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153403-89-5
Record name 2-Chloro-1-methylpyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50510129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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